1-(1-Pyrrolyl)propan-2-ol

Description

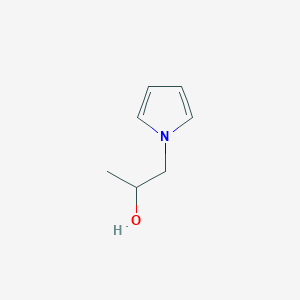

Structure

2D Structure

3D Structure

Properties

CAS No. |

104815-66-9 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-pyrrol-1-ylpropan-2-ol |

InChI |

InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3 |

InChI Key |

UJMFUOHZAQFYCK-UHFFFAOYSA-N |

SMILES |

CC(CN1C=CC=C1)O |

Canonical SMILES |

CC(CN1C=CC=C1)O |

Synonyms |

1H-Pyrrole-1-ethanol,alpha-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Pyrrolyl Propan 2 Ol

Direct Alkylation and Ring-Opening Approaches

The most direct route to 1-(1-Pyrrolyl)propan-2-ol involves the nucleophilic attack of a pyrrole (B145914) derivative onto an epoxide precursor. This can be achieved through nucleophilic substitution on propylene (B89431) oxide, a readily available and reactive electrophile.

Nucleophilic Substitution with Epoxide Precursors

The reaction between pyrrole and propylene oxide is a classic example of N-alkylation, where the pyrrole anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. pearson.comslideshare.netuomus.edu.iq This reaction typically proceeds via an S\textsubscript{N}2 mechanism, leading to the formation of a β-amino alcohol. openaccessjournals.comorganic-chemistry.orgresearchgate.net The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of propylene oxide, nucleophilic attack generally occurs at the less sterically hindered terminal carbon atom. researchgate.netnih.gov

The efficiency and selectivity of the N-alkylation of pyrrole with propylene oxide are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, the choice of solvent, and the use of a catalyst.

Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. While some ring-opening reactions of epoxides can proceed at room temperature, heating is often employed to increase the reaction rate. semanticscholar.orgnih.govcdnsciencepub.com However, excessively high temperatures can lead to undesired side reactions. A recent study on the N-alkylation of N-heterocycles using propylene carbonate, a related electrophile, demonstrated that reactions could be carried out at temperatures ranging from ambient to elevated temperatures, with higher temperatures generally leading to faster conversions. mdpi.com

Solvent: The choice of solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the pyrrole anion. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions as they can effectively solvate the counter-ion of the pyrrole salt, thus enhancing the nucleophilicity of the pyrrolide anion. semanticscholar.orgorganic-chemistry.org Ionic liquids have also emerged as effective media for the N-alkylation of pyrroles, often leading to excellent yields and high regioselectivity. organic-chemistry.org In some cases, solvent-free conditions can also be employed, offering a greener alternative. researchgate.net

Catalyst: The reaction is often facilitated by a base to deprotonate the pyrrole, generating the more nucleophilic pyrrolide anion. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) or hydrides (e.g., NaH). organic-chemistry.org In addition to a stoichiometric base, catalytic amounts of Lewis acids or other promoters can be used to activate the epoxide ring towards nucleophilic attack. organic-chemistry.org For instance, various metal salts have been shown to catalyze the aminolysis of epoxides. researchgate.net The use of a catalyst can allow for milder reaction conditions and improved selectivity.

| Parameter | Conditions | Rationale and Findings |

| Temperature | Room Temperature to 150°C | Higher temperatures generally increase reaction rates, but can also lead to side products. Optimal temperature is a balance between rate and selectivity. |

| Solvent | DMF, DMSO, Ionic Liquids, Solvent-free | Aprotic polar solvents enhance the nucleophilicity of the pyrrolide anion. Solvent-free conditions offer a green chemistry approach. |

| Catalyst/Base | NaH, K2CO3, Lewis Acids (e.g., Zn(OTf)2) | A base is required to generate the pyrrolide anion. Lewis acids can activate the epoxide, facilitating ring-opening under milder conditions. |

This table presents a summary of general conditions for the N-alkylation of pyrroles with epoxides, extrapolated from related literature. Specific optimal conditions for this compound would require experimental determination.

Achieving enantiomerically pure this compound requires a stereoselective synthetic approach. One powerful strategy is the use of chiral catalysts to control the stereochemical outcome of the epoxide ring-opening reaction.

Chiral metal-salen complexes, particularly those developed by Jacobsen, have proven to be highly effective catalysts for the asymmetric ring-opening of epoxides with various nucleophiles. researchgate.net While specific examples with pyrrole as the nucleophile are not extensively documented, the principles of this methodology can be applied. Jacobsen's cobalt-salen complexes are particularly noteworthy for their ability to catalyze the hydrolytic kinetic resolution (HKR) of terminal epoxides, including propylene oxide, with high enantioselectivity. unipd.it In a typical HKR, the racemic epoxide is treated with water in the presence of a chiral cobalt-salen catalyst. One enantiomer of the epoxide reacts preferentially to form a diol, leaving the unreacted epoxide enriched in the other enantiomer. This enantiomerically enriched epoxide can then be reacted with pyrrole to yield the desired enantiopure this compound.

| Catalyst | Nucleophile | Epoxide | Key Finding |

| Chiral (salen)Co(III) | H2O | Racemic Propylene Oxide | Highly enantioselective hydrolytic kinetic resolution, affording enantiopure propylene oxide. |

| Chiral (salen)Cr(III) | TMSN3 | meso-Epoxides | Catalyzes asymmetric ring-opening with azide (B81097) nucleophiles. |

This table highlights the application of Jacobsen's catalysts in asymmetric epoxide ring-opening reactions with different nucleophiles, demonstrating their potential for the synthesis of chiral this compound.

Stereoselective Synthesis using Chiral Catalysts

Chiral Pool Synthesis from Propylene Oxide

An alternative and often more direct approach to enantiomerically pure compounds is to start from a chiral precursor, a strategy known as chiral pool synthesis. unipd.it Both (R)- and (S)-propylene oxide are commercially available and can serve as starting materials for the synthesis of the corresponding enantiomers of this compound. researchgate.netthieme-connect.com

The reaction involves the nucleophilic attack of the pyrrolide anion on the enantiomerically pure propylene oxide. Since the reaction proceeds via an S\textsubscript{N}2 mechanism, the stereochemistry at the chiral center is inverted. Therefore, to synthesize (S)-1-(1-Pyrrolyl)propan-2-ol, one would start with (R)-propylene oxide, and for the (R)-enantiomer of the product, (S)-propylene oxide would be the required starting material. The reaction conditions, including the choice of base and solvent, would be similar to those described for the racemic synthesis. This method offers the advantage of directly yielding the desired enantiomer without the need for a resolution step. nih.gov

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers of a racemic mixture. This technique utilizes the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. researchgate.netmdpi.com For racemic this compound, a lipase-catalyzed acylation is a common strategy. nih.govresearchgate.netnih.gov

In this process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride, in the presence of a lipase. The enzyme will selectively acylate one of the enantiomers, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-1-(1-Pyrrolyl)propan-2-yl acetate. The unreacted (S)-1-(1-Pyrrolyl)propan-2-ol can then be separated from the ester. The choice of lipase, solvent, and acyl donor can significantly impact the enantioselectivity and reaction rate. Commonly used lipases for the resolution of secondary alcohols include those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa. researchgate.net

| Enzyme | Substrate Type | Acyl Donor | Common Solvents | Key Finding |

| Candida antarctica Lipase B (CAL-B) | Secondary Alcohols | Vinyl Acetate | Toluene, Hexane (B92381) | High enantioselectivity for a wide range of secondary alcohols. |

| Pseudomonas cepacia Lipase | N-heterocyclic alcohols | Acetic Anhydride | Diisopropyl ether | Effective for the resolution of various heterocyclic alcohols. |

| Candida rugosa Lipase | N-heterocyclic amino alcohols | Vinyl Acetate | Toluene | Shows good enantioselectivity in the resolution of amino alcohols. |

This table summarizes findings from the enzymatic kinetic resolution of alcohols similar to this compound, indicating that lipases are effective biocatalysts for this transformation.

Lipase-Catalyzed Enantiomer Separation

A prominent method for obtaining enantiomerically pure this compound is through the kinetic resolution of its racemic mixture using lipases. Lipases are a class of enzymes that can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com This process is highly valued for its efficiency and environmental friendliness. acs.org

The enzymatic kinetic resolution typically involves the selective acylation of the (S)-enantiomer of racemic 1-(1H-pyrrol-1-yl)propan-2-ol. This leaves the (R)-alcohol unreacted and thus separated. Immobilized lipases, such as Candida antarctica Lipase B (CALB), are frequently employed for this purpose. mdpi.com The choice of acyl donor is a critical parameter, with vinyl acetate often being used.

Process Optimization for Enantiomeric Excess

Achieving a high enantiomeric excess (ee) is a primary goal in the synthesis of chiral compounds. For this compound, process optimization involves fine-tuning various reaction conditions. Key parameters that are often optimized include the choice of enzyme, solvent, temperature, and acyl donor. mdpi.com

In lipase-catalyzed resolutions, the solvent plays a crucial role in enzyme activity and selectivity. mdpi.com For instance, tert-butyl methyl ether is a commonly used solvent for the lipase-catalyzed acylation of 1-(1H-pyrrol-1-yl)propan-2-ol. The temperature is another critical factor; conducting the reaction at a specific temperature can significantly improve the enantiomeric excess by minimizing non-selective reactions. nih.gov

The development of a crystallization method can also be a crucial step for upgrading the enantiomeric excess. This involves determining the stable phase of the racemate and key solubility data to design an effective crystallization process. researchgate.net

Comparative Analysis of Synthetic Routes: Advantages and Limitations

Different synthetic routes to this compound offer various advantages and come with specific limitations.

Lipase-Catalyzed Kinetic Resolution:

Advantages: This method is highly enantioselective, often yielding products with high enantiomeric excess. mdpi.com It operates under mild conditions and is considered a green chemistry approach. acs.org The enzymes used, like lipases, are often stable in organic solvents. mdpi.com

Limitations: The maximum theoretical yield for the desired enantiomer is 50% in a standard kinetic resolution. mdpi.com While techniques like dynamic kinetic resolution can overcome this, they add complexity to the process. acs.org The separation of the acylated product from the unreacted alcohol can sometimes be challenging.

Chemical Catalytic Routes:

Advantages: Chemical methods, such as those using chiral Lewis acid catalysts like Jacobsen's cobalt-salen complexes, can also provide high enantioselectivity. These methods can offer higher yields than traditional kinetic resolutions.

Limitations: These catalysts can be expensive and sensitive to air and moisture. acs.org The reaction conditions might be harsher compared to enzymatic methods, and the removal of the metal catalyst from the final product can be a concern, particularly for pharmaceutical applications.

Below is a comparative table summarizing the key aspects of these synthetic approaches:

| Feature | Lipase-Catalyzed Resolution | Chemical Catalytic Synthesis |

| Selectivity | High enantioselectivity mdpi.com | High enantioselectivity |

| Yield (Theoretical Max.) | 50% (for one enantiomer) mdpi.com | Can be higher than 50% |

| Reaction Conditions | Mild (e.g., room temperature) mdpi.com | Can be harsh (e.g., low temperatures) |

| Catalyst | Biocatalyst (Enzyme) acs.org | Metal complex |

| Environmental Impact | Generally considered "green" acs.org | May involve heavy metals and organic solvents |

| Cost | Enzyme can be costly, but reusable | Catalyst can be expensive acs.org |

Advanced Spectroscopic Characterization Techniques for 1 1 Pyrrolyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon atomic frameworks.

¹H NMR spectroscopy for 1-(1-Pyrrolyl)propan-2-ol provides precise information on the electronic environment of each proton, allowing for the mapping of the molecule's connectivity. The spectrum is characterized by distinct signals corresponding to the pyrrole (B145914) ring protons, the propanol (B110389) chain protons, and the methyl group protons.

The protons on the pyrrole ring typically appear in the aromatic region of the spectrum. The two protons adjacent to the nitrogen atom (α-protons) and the two protons beta to the nitrogen (β-protons) are chemically distinct and exhibit characteristic shifts, usually between 6.0 and 7.0 ppm. dergipark.org.trdu.edu The propanol side chain displays signals for the methylene (B1212753) group (CH₂) attached to the pyrrole nitrogen, the methine proton (CH) bearing the hydroxyl group, and the terminal methyl group (CH₃). Indicative chemical shift ranges are approximately 1.2–1.4 ppm for the methyl protons, and 2.8–3.2 ppm for the proton attached to the carbon bearing the alcohol. The hydroxyl proton itself often appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Indicative ¹H NMR Chemical Shifts for this compound

| Protons | Indicative Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole β-protons (H3, H4) | ~6.2 - 6.5 | Triplet |

| Pyrrole α-protons (H2, H5) | ~6.5 - 6.8 | Triplet |

| Methyl (CH₃) | ~1.2 - 1.4 | Doublet |

| Methylene (CH₂) | ~3.8 - 4.2 | Multiplet |

| Methine (CH) | ~2.8 - 3.2 | Multiplet |

| Hydroxyl (OH) | Variable | Singlet (broad) |

Note: Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

Table 2: Indicative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Indicative Chemical Shift (δ, ppm) |

| Pyrrole Cβ | ~108 |

| Pyrrole Cα | ~120 |

| Methyl (CH₃) | ~23 |

| Methylene (CH₂) | ~55 |

| Methine (C-OH) | ~65 - 70 |

Note: Chemical shifts are approximate and depend on experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) for Connectivity Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the most prominent and diagnostic absorption is a broad, strong band in the region of 3230–3550 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. pressbooks.pubsavemyexams.com The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.infolibretexts.org

Other key absorptions include C-H stretching vibrations from the alkyl and aromatic parts of the molecule around 2850–3300 cm⁻¹. The C-N stretching vibration associated with the pyrrole ring is typically observed in the 1200–1250 cm⁻¹ range. A strong C-O stretching absorption for the secondary alcohol functional group is also expected to appear between 1000 and 1300 cm⁻¹. pressbooks.pubsavemyexams.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Alcohol | O-H stretch | 3230 - 3550 | Strong, Broad |

| Alkyl/Aryl | C-H stretch | 2850 - 3300 | Medium to Strong |

| Pyrrole | C-N stretch | 1200 - 1250 | Medium |

| Alcohol | C-O stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₁₁NO, corresponding to a molecular weight of approximately 125.17 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 110 | [C₆H₈NO]⁺ | Loss of •CH₃ (Alpha-cleavage) |

| 107 | [C₇H₉N]⁺ | Loss of H₂O (Dehydration) |

| 81 | [C₅H₅N-CH₂]⁺ | Cleavage of propanol chain |

| 67 | [C₄H₅N]⁺ | Pyrrole ring fragment |

Chiral Separation and Enantiomeric Purity Assessment

Since this compound contains a stereocenter at the second carbon of the propanol chain, it exists as a pair of enantiomers, (R)- and (S)-1-(1-Pyrrolyl)propan-2-ol. The separation and quantification of these enantiomers are critical for stereoselective synthesis and application.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and analysis of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz

The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. nih.gov

The mobile phase typically consists of a nonpolar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as 2-propanol or ethanol. nih.govceon.rs The choice of alcohol modifier and its concentration can significantly influence the retention times and the resolution of the enantiomers. mdpi.com By comparing the chromatogram of a sample to that of a racemic mixture and pure enantiomeric standards, the enantiomeric purity (enantiomeric excess, ee) can be accurately determined.

Optical Rotation Measurements

Optical rotation is a critical analytical technique for the characterization of chiral molecules such as this compound. This property arises from the interaction of a chiral substance with plane-polarized light, causing the plane of the light to rotate. The direction and magnitude of this rotation are unique to the specific enantiomer being analyzed and are measured using a polarimeter. mdpi.comrsc.org

The specific rotation, denoted as [α], is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) using the formula:

[α]λT = α / (l × c)

where:

T is the temperature in degrees Celsius.

λ represents the wavelength of the light source, commonly the D-line of a sodium lamp (589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters ( g/100 mL), depending on the convention. rsc.org

For this compound, which possesses a single stereocenter at the C2 position of the propanol chain, two enantiomers exist: (R)-1-(1-pyrrolyl)propan-2-ol and (S)-1-(1-pyrrolyl)propan-2-ol. These enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. A positive (+) or dextrorotatory rotation signifies a clockwise rotation, while a negative (-) or levorotatory rotation indicates a counter-clockwise rotation. rsc.org

While specific experimental values for the optical rotation of this compound are not prominently available in surveyed literature, the determination of this value is essential for confirming the enantiomeric purity and absolute configuration of a synthesized sample. The comparison of the experimentally measured specific rotation with the value of a known, enantiomerically pure standard allows for the determination of enantiomeric excess (ee). Theoretical calculations using methods like density functional theory (DFT) can also be employed to predict the optical rotation of each enantiomer, aiding in the assignment of the absolute configuration. researchgate.net

Table 1: Illustrative Optical Rotation Data for this compound Enantiomers

| Enantiomer | Hypothetical Specific Rotation [α]D20 | Solvent | Concentration (c) |

| (R)-1-(1-Pyrrolyl)propan-2-ol | -15.8° | Chloroform | 1.0 g/100 mL |

| (S)-1-(1-Pyrrolyl)propan-2-ol | +15.8° | Chloroform | 1.0 g/100 mL |

| Note: The values presented in this table are illustrative and not based on published experimental data for this compound. They serve to demonstrate the expected relationship between the enantiomers. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its atoms. acs.org

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is a prerequisite. The process involves growing a high-quality crystal from a solution of the enantiomerically pure compound. Once a suitable crystal is obtained and analyzed, the resulting structural model provides the relative configuration of all stereocenters.

To determine the absolute configuration, anomalous dispersion effects are utilized. This is particularly effective when the molecule contains an atom heavier than oxygen, as these atoms scatter X-rays with a more significant anomalous component. dicp.ac.cn In the case of this compound (C₇H₁₁NO), which only contains carbon, hydrogen, nitrogen, and oxygen, the determination of the absolute configuration can be more challenging but is often achievable with modern diffractometers and computational methods. dicp.ac.cn The analysis of Friedel pairs of reflections in non-centrosymmetric space groups allows for the assignment of the correct enantiomer, typically quantified by the Flack parameter. dicp.ac.cn

Although no published crystal structure for this compound was identified in the reviewed literature, the data obtained from such an experiment would be comprehensive.

Table 2: Representative Crystallographic Data Parameters for a Chiral Organic Molecule

| Parameter | Example Value / Information |

| Chemical Formula | C₇H₁₁NO |

| Formula Weight | 125.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.60 Å, b = 8.90 Å, c = 14.20 Å, α = β = γ = 90° |

| Volume | 707.8 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.175 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) |

| Temperature | 100 K |

| Flack Parameter | 0.0 (2) |

| Final R-indices | R1, wR2 |

| Absolute Configuration | Confirmed as (R) or (S) |

| Note: This table contains representative data and does not reflect actual experimental results for this compound. The values are typical for a small organic molecule and are provided for illustrative purposes. |

Computational Chemistry and Theoretical Investigations of 1 1 Pyrrolyl Propan 2 Ol

Molecular Geometry and Vibrational Analysis

Theoretical Framework: Computational analysis of molecular geometry begins with the optimization of the molecule's structure to find its lowest energy conformation. Using methods like Density Functional Theory (DFT), with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of atoms are calculated. For 1-(1-Pyrrolyl)propan-2-ol, this would involve determining the precise spatial relationship between the planar pyrrole (B145914) ring and the flexible propan-2-ol side chain.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its constituent atoms. capes.gov.brresearchgate.net These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For this compound, this analysis would identify characteristic frequencies for the N-H and C-H stretches of the pyrrole ring, the O-H stretch of the alcohol group, and the various C-C, C-N, and C-O bond vibrations. escholarship.org

Anticipated Insights for this compound:

Conformational Analysis: The analysis would reveal the most stable spatial orientation of the propan-2-ol group relative to the pyrrole ring, considering potential steric hindrance and intramolecular interactions.

Structural Parameters: Precise values for all bond lengths (e.g., C-N, C=C, C-O, O-H) and angles would be determined, offering a detailed structural blueprint of the molecule.

Spectroscopic Correlation: Theoretical vibrational spectra would aid in the assignment of experimental IR and Raman bands, confirming the molecular structure and identifying key functional groups. For instance, the position of the O-H stretching frequency could provide insight into potential intramolecular hydrogen bonding between the hydroxyl group and the π-electron system of the pyrrole ring.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Theoretical Framework: Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. pensoft.net A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Anticipated Insights for this compound:

Reactivity Prediction: The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating its role as the primary site for electrophilic attack. The LUMO would likely be distributed across the entire molecule, with potential contributions from the propan-2-ol side chain.

Electronic Transitions: The HOMO-LUMO energy gap would provide an estimate of the energy required for the lowest-energy electronic transition, which is fundamental to understanding the molecule's UV-Visible absorption properties.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other important quantum chemical parameters like ionization potential, electron affinity, electronegativity, and global hardness can be calculated to further quantify the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

Theoretical Framework: A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.deresearchgate.net The MEP is plotted onto a constant electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net

Anticipated Insights for this compound:

Nucleophilic and Electrophilic Sites: The MEP map would visually identify the key reactive sites. A region of strong negative potential (red) would be expected around the oxygen atom of the hydroxyl group due to its lone pair electrons, making it a primary site for hydrogen bonding and electrophilic attack. nih.gov The π-electron cloud of the pyrrole ring would also exhibit negative potential. libretexts.org

Hydrogen Bonding: Regions of positive potential (blue) would be located around the hydrogen atom of the hydroxyl group (O-H) and the hydrogen attached to the pyrrole nitrogen (N-H), identifying them as hydrogen bond donor sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Theoretical Framework: Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding and allows for the investigation of intramolecular charge transfer and hyperconjugative interactions. By using second-order perturbation theory, the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO can be calculated. uni-muenchen.dersc.org

Anticipated Insights for this compound:

Hyperconjugation Effects: NBO analysis would quantify the stabilizing interactions within the molecule. Significant interactions would be expected, such as the delocalization of the nitrogen lone pair electrons into the antibonding π* orbitals of the pyrrole ring, which is fundamental to its aromaticity.

Intramolecular Charge Transfer: The analysis would reveal the extent of electron delocalization from the pyrrole ring to the propan-2-ol side chain, and vice versa. For example, interactions between the oxygen lone pairs and adjacent antibonding C-C or C-N orbitals could be quantified.

Bond Character: The analysis provides details on the hybrid composition and polarization of the chemical bonds, offering a deeper understanding of the nature of the covalent bonds within the molecule (e.g., the polarity of the C-O and O-H bonds). tandfonline.com

Mulliken Charge Distribution Analysis

Theoretical Framework: Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. rsc.orgscience.gov It partitions the total electron population among the different atoms based on the contribution of their basis functions to the molecular orbitals. While known to be basis-set dependent, it provides a simple, qualitative picture of the charge distribution. niscpr.res.inirjweb.com

Anticipated Insights for this compound:

Charge Distribution: The analysis would assign a numerical charge value to each atom. The oxygen atom is expected to carry the most significant negative charge due to its high electronegativity. The nitrogen atom in the pyrrole ring would also be negative.

Electropositive Centers: The hydrogen atom of the hydroxyl group, the hydrogen on the pyrrole nitrogen, and the carbon atom attached to the oxygen would likely exhibit the most positive charges, identifying them as potential electrophilic centers.

Reactivity Prediction: The calculated atomic charges can be used to infer the molecule's dipole moment and to identify sites that are likely to interact with other polar molecules or charged species. rsc.org

Topological Analysis of Electron Density

Theoretical Framework: The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). nih.gov This analysis defines atoms as distinct regions of space based on the gradient of the electron density and characterizes the chemical bonds through the properties at bond critical points (BCPs). Key properties at a BCP include the electron density itself (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)). The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of closed-shell interactions like ionic bonds or hydrogen bonds). nih.govacs.org

Anticipated Insights for this compound:

Bond Characterization: The topological properties of the BCPs for each bond (C-C, C-N, C-O, etc.) would provide a quantitative measure of their strength and nature (covalent vs. polar covalent).

Intermolecular Interactions: If studying a dimer or crystal structure, this analysis could definitively identify and characterize intermolecular hydrogen bonds (e.g., O-H···N or C-H···O) and other weak interactions that stabilize the molecular assembly. rsc.org

Atomic Properties: QTAIM would allow for the unambiguous calculation of atomic charges and volumes by integrating the electron density within the boundaries of each atomic basin. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions (e.g., with enzymes)

Theoretical Framework: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. journalgrid.comiajpr.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a function that approximates the binding free energy. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

Anticipated Insights for this compound:

Binding Mode Prediction: Docking simulations of this compound with a specific enzyme target, such as Enoyl-ACP Reductase (a target for some pyrrole derivatives), would predict the most likely binding pose. nih.govvlifesciences.com

Interaction Analysis: The simulation would reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. This would include identifying key hydrogen bonds (e.g., between the molecule's hydroxyl group and polar amino acid residues) and hydrophobic interactions (e.g., between the pyrrole ring and nonpolar residues).

Binding Affinity Estimation: The docking score would provide an estimate of the binding affinity, allowing for a comparison of its potential efficacy against other known inhibitors of the same enzyme. This information is crucial for rational drug design and lead optimization. mdpi.com

Applications and Derivatization in Organic Synthesis

1-(1-Pyrrolyl)propan-2-ol as a Chiral Building Block

The presence of a stereocenter at the C2 position of the propanol (B110389) chain makes (R)- and (S)-1-(1-Pyrrolyl)propan-2-ol valuable chiral building blocks in asymmetric synthesis. bldpharm.comwiley.com Chiral building blocks are enantiomerically pure compounds incorporated into a larger molecule to introduce a specific chirality, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds. The generation of new chiral ligands to control the environment around active metal centers is a significant area of research in asymmetric catalysis. pw.edu.pl

For instance, chiral pyrrolidine (B122466) derivatives, which share structural similarities with pyrrole-based compounds, have been synthesized and used as chiral auxiliaries in stereoselective aldol (B89426) reactions. rsc.org In these reactions, the chiral auxiliary directs the stereochemical outcome of the reaction and is later removed. The hydroxyl group and the pyrrole (B145914) nitrogen of this compound can act as coordination sites, influencing the transition state geometry in metal-catalyzed reactions and thereby controlling the stereoselectivity.

The synthesis of enantiomerically pure secondary alcohols is often achieved through the enantioselective addition of organozinc reagents to aldehydes, a reaction frequently catalyzed by chiral β-amino alcohols. researchgate.net The structural motif of this compound, featuring a nitrogen atom and a hydroxyl group in a 1,3-relationship, makes it an interesting candidate for investigation as a catalyst or ligand in such transformations.

Design and Synthesis of Novel Pyrrole-Containing Derivatives

The structure of this compound offers two primary sites for modification: the pyrrole ring and the propanol side chain. This allows for the systematic design and synthesis of a wide array of new derivatives with potentially enhanced or novel properties. mdpi.com

The pyrrole ring is an electron-rich aromatic system susceptible to various electrophilic substitution reactions. mdpi.com This reactivity allows for the introduction of a wide range of functional groups onto the ring, altering the electronic properties and steric environment of the molecule.

Common modifications include:

Acylation: Friedel-Crafts acylation can introduce acyl groups at the C2 or C3 positions of the pyrrole ring. For example, various 3-aroyl-1-arylpyrrole derivatives have been synthesized by reacting 1-substituted pyrroles with benzoyl chlorides in the presence of a Lewis acid like aluminum chloride. nih.gov

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can serve as a handle for further transformations, such as cross-coupling reactions. mdpi.com

Nitration and Sulfonation: These reactions introduce electron-withdrawing groups, modifying the ring's reactivity and providing sites for further functionalization, like reduction of a nitro group to an amine. mdpi.comnih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki or Heck coupling can be used to form new carbon-carbon bonds, linking the pyrrole ring to other aryl or vinyl groups. rsc.org

A summary of common pyrrole ring functionalization reactions is presented below.

| Reaction Type | Reagents/Conditions | Position of Substitution | Reference |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C2, C3 | nih.gov |

| Halogenation | NBS, NCS | C2, C3, C4, C5 | mdpi.com |

| Nitration | HNO₃/H₂SO₄ | C2, C3 | mdpi.com |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | C2, C5 | rsc.org |

| Heck Coupling | Alkene, Pd catalyst, Base | C2, C5 | rsc.org |

These modifications are instrumental in fine-tuning the properties of the resulting molecules, for example, in the development of new anticancer agents where specific substituents on the pyrrole ring were found to be crucial for biological activity. nih.gov

The propanol side chain possesses a key functional group, the secondary alcohol, which is a versatile site for chemical modification.

Key functionalization strategies include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-Pyrrolyl)propan-2-one. This transformation opens up further synthetic pathways involving ketone chemistry. organic-chemistry.org

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers, which can alter the molecule's solubility, serve as protecting groups, or introduce new functionalities.

Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate) and subsequently replaced by other nucleophiles, such as azides or halides, to introduce different functional groups.

Derivatization for Ligand Synthesis: The hydroxyl group, in concert with the pyrrole nitrogen, is crucial for forming chelating ligands. For instance, a related compound, 1-(3-(triethoxysilyl)propylamino)-3-(1H-pyrrol-1-yl)propan-2-ol, was specifically synthesized to improve the binding of polypyrrole layers to surfaces. researchgate.net

The table below illustrates some potential transformations of the propanol side chain.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, DMP | Ketone |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Etherification | NaH, Alkyl Halide | Ether |

| Tosylation | TsCl, Pyridine | Tosylate (OTs) |

| Nucleophilic Substitution | NaN₃ (after tosylation) | Azide (B81097) |

Modification of the Pyrrole Ring

Development of Multifunctional Metal Complexes with Pyrrolyl Ligands

Pyrrole-based ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. rsc.orgresearchgate.net The combination of the pyrrole nitrogen and other donor atoms allows for the creation of bi- and multidentate ligands that can dictate the geometry and reactivity of the metal center. rsc.orgresearchgate.net

Derivatives of this compound are excellent candidates for N,O-bidentate ligands. The deprotonated alcohol (alkoxide) and the pyrrole nitrogen can coordinate to a metal center, forming a stable chelate ring. The specific substituents on the pyrrole ring or the propanol backbone can be used to modulate the electronic and steric properties of the resulting metal complex. pw.edu.plrsc.org

For example, research into zinc complexes with multifunctional pyrrole-based ligands has been pursued for applications in asymmetric catalysis, such as the epoxidation of enones. pw.edu.pl Similarly, nickel and cobalt complexes with related (imino)pyridinyl alcoholato ligands have been synthesized and studied for polymerization reactions. mdpi.comacs.org Ruthenium complexes with pyrrolide ligands have also been developed, demonstrating that the pyrrole unit can form strong bonds to the metal, influencing the complex's photochemical properties. rsc.org The synthesis of these complexes typically involves reacting a salt of the deprotonated ligand with a suitable metal halide precursor. acs.org

Strategies for Incorporating this compound into Complex Molecular Architectures

The incorporation of the this compound motif into larger, more complex molecules is a key strategy in medicinal chemistry and materials science. rsc.org The pyrrole heterocycle is a component of many natural products and pharmaceuticals. rsc.org

Strategies for incorporation often rely on the functional handles present in derivatives of this compound.

Building Block Approach: The chiral alcohol itself can be used as a starting material, where the pyrrole and alcohol functionalities are built upon. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines, a scaffold with numerous biological activities, can start from 1-(2-aminophenyl)pyrrole derivatives, which could be conceptually linked back to a functionalized pyrrole precursor. rsc.orgrsc.org

Paal-Knorr Pyrrole Synthesis: A common method for forming the pyrrole ring is the Paal-Knorr reaction, which involves reacting a 1,4-dicarbonyl compound with a primary amine. researchgate.net A complex amine containing other desired functionalities could be reacted with a 1,4-dicarbonyl to construct the pyrrole ring late in a synthetic sequence. For example, 2-amino-1,3-propanediol (B45262) (serinol) has been used to synthesize 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, demonstrating the formation of a pyrrole ring on a propanol backbone. google.com

Cross-Coupling Reactions: As mentioned, functionalized pyrroles (e.g., borylated or halogenated derivatives) can be coupled with other complex fragments using transition-metal catalysis. This is a powerful method for convergently assembling complex molecular architectures. rsc.org

Cycloaddition Reactions: Pyrrole can participate in cycloaddition reactions, providing a route to construct more elaborate fused ring systems.

Mechanistic Insights into in Vitro Metabolism of Pyrrole Propanol Compounds

Hydroxylation Pathways in Microsomal Systems

The initial phase of metabolism for many xenobiotics, including pyrrole (B145914) derivatives, often involves oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells, within preparations known as microsomes. For pyrrole-containing compounds, hydroxylation is a major metabolic pathway.

Pyrroles are electron-rich heterocyclic compounds, making them susceptible to oxidative metabolism. hyphadiscovery.com The carbons adjacent to the nitrogen atom (the C2 and C5 positions) are particularly prone to oxidation. hyphadiscovery.com This process is typically initiated by CYP enzymes, leading to the formation of hydroxylated metabolites. While specific data on 1-(1-Pyrrolyl)propan-2-ol is limited, studies on other pyrrole-containing drugs have identified several CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4, as key players in their metabolism. pensoft.netpensoft.net

The hydroxylation can occur on the pyrrole ring itself or on the aliphatic side chain. Ring hydroxylation would lead to the formation of various hydroxyl-1-(1-pyrrolyl)propan-2-ol isomers. Alternatively, oxidation could potentially occur on the propanol (B110389) side chain, although this is generally less favored for this specific structure compared to ring hydroxylation.

Table 1: Predicted Hydroxylated Metabolites of this compound in Microsomal Systems

| Parent Compound | Potential Metabolite | Metabolic Reaction |

| This compound | 1-(2-Hydroxy-1-pyrrolyl)propan-2-ol | C2-Hydroxylation |

| This compound | 1-(3-Hydroxy-1-pyrrolyl)propan-2-ol | C3-Hydroxylation |

Reductive Metabolism of Ketone Analogues to Alcohol Forms

In addition to oxidative pathways, reductive metabolism is also a significant route for certain compounds. The ketone analogue of this compound, which is 1-(1-pyrrolyl)propan-2-one, can undergo reduction to form the corresponding alcohol. This biotransformation is primarily catalyzed by a group of enzymes known as carbonyl reductases. nih.govnih.gov

These enzymes are present in the cytosol of various tissues, including the liver, and utilize NADPH as a cofactor to reduce a wide array of xenobiotic ketones. nih.gov The reduction of a ketone to a secondary alcohol is a common metabolic step that can significantly alter the biological activity and subsequent metabolic fate of a compound. nih.gov For instance, in studies of cPLA2α inhibitors with a propan-2-one structure, reduction to the alcohol metabolite was a noted metabolic pathway. researchgate.net

This reductive pathway is crucial as it represents a potential route for the in vivo formation of this compound from its ketone precursor.

Conjugation Reactions (e.g., Glucuronidation) of Metabolites

Following Phase I metabolism (such as hydroxylation), the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion from the body. A primary conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). psu.edu

The secondary alcohol group of this compound is a prime site for glucuronidation. This reaction involves the transfer of glucuronic acid from the activated cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate. psu.edu Studies on the glucuronidation of aliphatic alcohols have shown that secondary alcohols are indeed substrates for UGTs, although their rate of conjugation may be slower compared to primary alcohols. nih.gov

Furthermore, the hydroxylated metabolites of this compound, formed via CYP-mediated oxidation, can also undergo glucuronidation at the newly introduced hydroxyl groups. This results in the formation of highly water-soluble glucuronide conjugates that can be readily eliminated.

Table 2: Potential Glucuronide Conjugates of this compound and its Metabolites

| Substrate | Conjugate | Reaction Type |

| This compound | This compound-glucuronide | O-Glucuronidation |

| 1-(2-Hydroxy-1-pyrrolyl)propan-2-ol | 1-(2-Glucuronyloxy-1-pyrrolyl)propan-2-ol | O-Glucuronidation |

| 1-(2-Hydroxy-1-pyrrolyl)propan-2-ol | 1-(2-Hydroxy-1-pyrrolyl)propan-2-ol-glucuronide | O-Glucuronidation |

Influence of Structural Modifications on In Vitro Metabolic Fate

For example, the presence, absence, and nature of substituents on the pyrrole ring can influence the rate and regioselectivity of CYP-mediated hydroxylation. acs.orgnih.gov In some cases, removing or replacing metabolically labile groups can enhance a compound's stability. nih.gov Conversely, introducing certain functional groups can direct metabolism towards specific pathways.

Comparative studies of indole- and pyrrole-derived compounds have shown that the nature of the heterocyclic ring itself is a key determinant of metabolic stability and potency. researchgate.net Pyrrole derivatives are often found to be less potent than their corresponding indole (B1671886) analogues, which may be linked to differences in their metabolic profiles. researchgate.net Therefore, a thorough understanding of structure-metabolism relationships is essential for the design of pyrrole-based compounds with desirable pharmacokinetic properties.

Future Directions and Emerging Research Areas for 1 1 Pyrrolyl Propan 2 Ol

Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure chiral alcohols and amines is a cornerstone of modern pharmaceutical development. ru.nlacs.org For 1-(1-Pyrrolyl)propan-2-ol, achieving high enantioselectivity is crucial as the biological activity of stereoisomers can differ significantly. acs.org Emerging research focuses on novel catalytic systems that offer high efficiency, selectivity, and sustainability for producing chiral pyrrole (B145914) derivatives.

A promising frontier is the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, as organocatalysts. acs.orgnih.gov These catalysts can facilitate asymmetric cycloadditions and alkylations under mild conditions. For instance, a highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed using a BINOL-phosphoric acid catalyst, yielding densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent enantioselectivity. acs.orgnih.gov Similarly, chiral C1-symmetric bis(phosphoric acid) catalysts have proven highly effective in the aza-Friedel–Crafts reaction of pyrroles with α-ketimino esters, achieving high yields and enantioselectivities (up to 98% ee) with very low catalyst loading (as low as 0.2 mol %). acs.org This approach allows for the construction of chiral quaternary carbon centers, a significant challenge in synthesis. acs.orgdicp.ac.cn

Another area of intense research is the development of metal-based catalytic systems. Transition metal complexes, particularly those of iridium, ruthenium, and palladium, are being explored for dehydrogenative coupling reactions and asymmetric hydrogenation. acs.orgorganic-chemistry.org For example, ruthenium-based pincer complexes have been used for the synthesis of substituted pyrroles from secondary alcohols and amino alcohols. organic-chemistry.org The combination of a Lewis acid, such as Fe(OTf)₃, with a chiral phosphoric acid organocatalyst has been shown to enhance enantioselectivity in the atroposelective synthesis of aryl pyrroles. nih.gov Future work will likely involve creating more sophisticated bifunctional catalysts that combine a metal center with a chiral organic ligand to achieve unprecedented levels of control and efficiency.

Table 1: Emerging Catalytic Systems for Enantioselective Synthesis of Pyrrole Derivatives

| Catalyst Type | Reaction | Key Features | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral BINOL-Phosphoric Acid | [6+2]-Cycloaddition | Organocatalytic, mild conditions, creates three contiguous stereocenters. | High | acs.orgnih.gov |

| Chiral C1-Symmetric Bis(phosphoric Acid) | Aza-Friedel–Crafts Alkylation | Low catalyst loading (0.2 mol %), constructs quaternary carbon centers. | up to 98% | acs.org |

| Combined Chiral Phosphoric Acid and Lewis Acid (Fe(OTf)₃) | Atroposelective Paal–Knorr Reaction | Synergistic catalysis enhances enantioselectivity. | 86–97% | nih.gov |

| Ruthenium Pincer Complex | Dehydrogenative Coupling | Atom-economical synthesis from alcohols. | N/A (focus on yield/atom economy) | organic-chemistry.org |

| Squaramide Organocatalyst | [2+2+1] Cycloaddition | Three-component reaction to form complex fused-ring systems. | up to 78% | mdpi.com |

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new, more efficient ones. The synthesis of this compound and related structures involves complex transformations where intermediates can be transient and difficult to detect. acs.org The integration of advanced spectroscopic techniques with high-level computational modeling is becoming an indispensable tool for mechanistic elucidation.

Modern spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for the structural characterization of reactants, intermediates, and products. nih.govnih.govmdpi.com For example, the structure of novel pyrrole derivatives can be meticulously confirmed using these techniques. nih.govtandfonline.com In some cases, single-crystal X-ray analysis provides unambiguous structural proof and insight into the stereochemistry of the molecule. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into reaction pathways that are experimentally inaccessible. depauw.edu DFT calculations can be used to model the geometries of transition states, calculate activation energies, and predict the thermodynamic stability of various intermediates, thereby clarifying the entire reaction mechanism. acs.orgnih.gov For instance, DFT studies on the Ti-catalyzed [2+2+1] pyrrole synthesis have elucidated a complex catalytic cycle, identifying the rate-determining step and the roles of solvent and steric effects. nih.gov Similarly, computational analysis of the Paal-Knorr pyrrole synthesis catalyzed by pincer complexes has detailed the catalytic cycle through stages of alcohol dehydrogenation, C-N coupling, and cyclization, highlighting the crucial role of proton-transfer shuttles in the process. bohrium.com These computational approaches not only support experimental findings but also guide the rational design of more effective catalysts. rsc.orgdepauw.edu

Table 2: Spectroscopic and Computational Tools in Mechanistic Studies of Pyrrole Synthesis

| Technique | Application | Key Insights Provided | Reference |

|---|---|---|---|

| 2D NMR Spectroscopy | Structural Characterization | Confirms connectivity and stereochemistry of complex pyrrole derivatives. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Provides exact mass for unequivocal formula determination of novel compounds. | nih.govnih.gov |

| Density Functional Theory (DFT) | Mechanistic Elucidation | Models transition states, calculates reaction energy barriers, and predicts regioselectivity. | acs.orgdepauw.edunih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Chemical Bonding | Investigates the nature and strength of intramolecular interactions like hydrogen bonds. | tandfonline.com |

| Single-Crystal X-ray Analysis | Absolute Structure Determination | Unambiguously determines the 3D structure and stereochemistry of crystalline products. | rsc.org |

Exploration of Chemical Biology Applications of Pyrrole-Propanol Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. alliedacademies.orgrsc.orgmdpi.comscilit.com The pyrrole-propanol motif, as seen in this compound, combines this versatile heterocycle with a chiral alcohol functionality, making it an attractive starting point for developing new therapeutic agents and chemical probes. researchgate.net

One of the most active areas of research is the design of enzyme inhibitors. scilit.com Pyrrole derivatives have shown inhibitory activity against a range of important enzymes. For example, pyrrole-based compounds have been designed as inhibitors of enoyl-ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis, making them promising candidates for new antitubercular drugs. mdpi.comresearchgate.net Other pyrrole scaffolds have been developed as inhibitors of cyclooxygenase (COX-2) and lipoxygenase (LOX) for anti-inflammatory applications, as well as inhibitors of protein kinases involved in cancer progression. mdpi.comnih.gov The chiral alcohol group in the pyrrole-propanol scaffold can be crucial for establishing specific hydrogen-bonding interactions within an enzyme's active site, enhancing binding affinity and selectivity. researchgate.net

Furthermore, the pyrrole-propanol scaffold is being explored in the development of materials for biomedical applications. For instance, polymers derived from pyrrole have been used to coat electrospun scaffolds for neural tissue engineering. mdpi.com These materials have shown high cell viability and can promote neurite-like projections, suggesting their potential in regenerative medicine. mdpi.com The inherent biocompatibility and tunable properties of pyrrole-based compounds make them suitable for creating new biomaterials, molecular probes for imaging, and drug delivery systems. rsc.orgmdpi.com Future research will focus on synthesizing libraries of diverse pyrrole-propanol derivatives and screening them against various biological targets to uncover new leads for drug discovery. scilit.comresearchgate.net

Table 3: Chemical Biology Applications of Pyrrole-Based Scaffolds

| Application Area | Target/System | Example of Pyrrole Scaffold Action | Reference |

|---|---|---|---|

| Enzyme Inhibition (Antitubercular) | Enoyl-ACP Reductase (InhA) | Pyrrolyl benzamide (B126) derivatives show inhibitory activity against the InhA enzyme. | mdpi.com |

| Enzyme Inhibition (Anti-inflammatory) | COX-2/LOX | Pyrrole-cinnamic acid hybrids act as dual inhibitors of COX-2 and LOX enzymes. | mdpi.com |

| Enzyme Inhibition (Anticancer) | Protein Kinases (e.g., VEGFR-2) | Pyrrolo[2,3-d]pyrimidine derivatives show potent inhibition of VEGFR-2. | nih.gov |

| Enzyme Inhibition (Neurodegenerative Disease) | Acetylcholinesterase (AChE) | Pyrrole-based hydrazides act as moderate AChE inhibitors. | researchgate.net |

| Biomaterials | Neural Tissue Engineering | Plasma pyrrole polymer-coated scaffolds support neural cell growth and viability. | mdpi.com |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the pyrrolyl group (δ 6.2–6.8 ppm for aromatic protons) and propanol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing carbons) .

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., calculated for CHNO: 125.08 g/mol) and detect trace byproducts .

What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

Q. Advanced Research Focus

- Thermal Stability : Differential scanning calorimetry (DSC) studies on similar propanol derivatives show decomposition above 200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .

- Light Sensitivity : UV-Vis spectroscopy indicates pyrrole-containing compounds may photodegrade; use amber glassware for long-term storage .

- pH Sensitivity : Stability testing in buffered solutions (pH 4–9) reveals hydrolytic resistance, but avoid strong oxidizers (e.g., peroxides) to prevent radical-mediated degradation .

How does this compound function as an intermediate in the synthesis of bioactive molecules?

Advanced Research Focus

The pyrrolyl group enables applications in medicinal chemistry:

- Receptor Ligands : Analogous compounds (e.g., naphthyloxy-propanol derivatives) act as β-adrenergic receptor modulators. The hydroxyl and pyrrolyl groups facilitate hydrogen bonding with active sites .

- Chiral Building Blocks : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak® IA column) allows isolation of (R)- and (S)-isomers for asymmetric synthesis .

How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Focus

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Compare spectra in deuterated solvents (e.g., DMSO-d vs. CDCl) to identify shifts caused by hydrogen bonding .

- Stereochemical Variants : Use 2D NMR (COSY, NOESY) to distinguish diastereomers in racemic mixtures .

- Impurity Interference : Cross-validate with multiple techniques (e.g., GC-MS and F NMR for fluorinated analogs) .

What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to model electrophilic substitution at the pyrrole ring .

- Molecular Dynamics : Simulate solvent interactions (e.g., in ethanol/water mixtures) to predict solubility and reaction pathways .

What strategies are recommended for resolving enantiomers of this compound in asymmetric catalysis?

Q. Advanced Research Focus

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to induce enantioselective formation during synthesis .

- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer .

How can researchers leverage this compound in green chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.